molecular formula C17H28N2O3 B1678074 Oxybuprocaine CAS No. 99-43-4

Oxybuprocaine

Cat. No. B1678074
CAS RN: 99-43-4
M. Wt: 308.4 g/mol
InChI Key: CMHHMUWAYWTMGS-UHFFFAOYSA-N
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Description

Oxybuprocaine, also known as benoxinate or BNX, is an ester-type local anesthetic primarily used in ophthalmology and otolaryngology . It is sold by Novartis under the brand names Novesine or Novesin . The safety of its use in pregnancy and lactation has not been established .


Synthesis Analysis

The synthesis of Oxybuprocaine involves several steps . The nitration of 3-hydroxybenzoic acid gives 3-hydroxy-4-nitrobenzoic acid. This is then subjected to Fischer esterification with ethanol to produce ethyl 3-hydroxy-4-nitrobenzoate. The phenoxide ion is prepared from potash, and alkylation with 1-bromobutane yields ethyl 3-butoxy-4-nitrobenzoate. The product is crystallized from hydrochloric acid, and halogenation with thionyl chloride gives 3-butoxy-4-nitrobenzoyl chloride .


Molecular Structure Analysis

Oxybuprocaine has a molecular formula of C17H28N2O3 . It contains a total of 50 bonds, including 22 non-H bonds, 7 multiple bonds, 11 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic primary amine, 1 aliphatic tertiary amine, and 1 aromatic ether .


Chemical Reactions Analysis

Oxybuprocaine is incompatible with silver and mercury salts, as well as alkaline substances. It also reduces the antimicrobial action of sulfonamides . A study found that oxybuprocaine has a parachute effect on the supersaturated state of anhydrous piroxicam crystals in the aqueous phase .


Physical And Chemical Properties Analysis

Oxybuprocaine has an average mass of 308.416 Da and a monoisotopic mass of 308.209991 Da . A DSC curve of oxybuprocaine in a drug product showed an endothermic peak at 156.5, corresponding to the melting point of the pure drug .

Scientific Research Applications

Specific Scientific Field

The specific scientific field of this application is Pharmaceutical Sciences .

Comprehensive and Detailed Summary of the Application

Oxybuprocaine has been found to have a “parachute effect” that sustains the supersaturated state of anhydrous piroxicam crystals . This function has been widely studied because it will improve the absorption of poorly water-soluble drugs .

Detailed Description of the Methods of Application or Experimental Procedures

The researchers found that oxybuprocaine, which is a small molecule, has a parachute effect on the supersaturated state (due to an anhydrate-to-hydrate transformation) of piroxicam-anhydrate in the aqueous phase . They consider that oxybuprocaine controls the environment of the solution and the network of polymers is unnecessary .

Thorough Summary of the Results or Outcomes Obtained

The researchers concluded that oxybuprocaine not only becomes a clue for elucidating the essential mechanism of the parachute effect of polymers but also enables us to rationally propose a new type of solubilizer .

Application in Ophthalmology

Specific Scientific Field

The specific scientific field of this application is Ophthalmology .

Comprehensive and Detailed Summary of the Application

Oxybuprocaine is used in ophthalmology to temporarily numb the front surface of the eye for procedures such as measuring eye pressure or removing a foreign body . It’s also used in research to study the effects of topical anesthetics on corneal sensitivity .

Detailed Description of the Methods of Application or Experimental Procedures

In a study, Oxybuprocaine was applied topically to the eyes of rats, and corneal touch threshold (CTT) was measured using a Cochet–Bonnet aesthesiometer . Measurements were taken at 5-minute intervals for 75 minutes after application .

Application in Drug Development

Specific Scientific Field

The specific scientific field of this application is Drug Development .

Comprehensive and Detailed Summary of the Application

Oxybuprocaine has been found to have a “parachute effect” that sustains the supersaturated state of anhydrous piroxicam crystals . This function has been widely studied because it will improve the absorption of poorly water-soluble drugs .

Detailed Description of the Methods of Application or Experimental Procedures

The researchers found that oxybuprocaine, which is a small molecule, has a parachute effect on the supersaturated state (due to an anhydrate-to-hydrate transformation) of piroxicam-anhydrate in the aqueous phase . They consider that oxybuprocaine controls the environment of the solution and the network of polymers is unnecessary .

Thorough Summary of the Results or Outcomes Obtained

The researchers concluded that oxybuprocaine not only becomes a clue for elucidating the essential mechanism of the parachute effect of polymers but also enables us to rationally propose a new type of solubilizer .

Application in Otolaryngology

Specific Scientific Field

The specific scientific field of this application is Otolaryngology .

Comprehensive and Detailed Summary of the Application

Oxybuprocaine is used in otolaryngology as a local anesthetic . It is particularly useful for numbing the ear, nose, and throat during procedures or examinations .

Detailed Description of the Methods of Application or Experimental Procedures

Oxybuprocaine is typically applied topically in the form of drops or a spray . The exact method of application can vary depending on the specific procedure or examination being performed .

Thorough Summary of the Results or Outcomes Obtained

Oxybuprocaine has been found to be effective in providing local anesthesia in the ear, nose, and throat, making procedures in these areas more comfortable for patients .

Application in Anesthesia Research

Specific Scientific Field

The specific scientific field of this application is Anesthesia Research .

Comprehensive and Detailed Summary of the Application

Oxybuprocaine has been studied for its “parachute effect” that sustains the supersaturated state of anhydrous piroxicam crystals . This research could lead to the development of new types of anesthetics .

Detailed Description of the Methods of Application or Experimental Procedures

Researchers have found that oxybuprocaine, a small molecule, has a parachute effect on the supersaturated state of piroxicam-anhydrate in the aqueous phase . They believe that oxybuprocaine controls the environment of the solution and that a network of polymers is unnecessary .

Thorough Summary of the Results or Outcomes Obtained

The researchers concluded that oxybuprocaine could be a clue for elucidating the essential mechanism of the parachute effect of polymers . This could enable the rational proposal of a new type of solubilizer .

Safety And Hazards

Contact with skin, eyes, and clothing should be avoided. Ingestion and inhalation should also be avoided. Prolonged or repeated exposure can be harmful. Contaminated clothing should be removed and washed before reuse, and hands should be washed thoroughly after handling .

Future Directions

While oxybuprocaine is primarily used in ophthalmology and otolaryngology, research is ongoing to explore its potential uses in other areas. For example, a study found that oxybuprocaine has a parachute effect on the supersaturated state of anhydrous piroxicam crystals in the aqueous phase . This could potentially lead to new applications in the pharmaceutical industry.

properties

IUPAC Name

2-(diethylamino)ethyl 4-amino-3-butoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3/h8-9,13H,4-7,10-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHHMUWAYWTMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13718-13-3 (hydrochloride), 5987-82-6 (mono-hydrochloride)
Record name Oxybuprocaine [INN:BAN]
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DSSTOX Substance ID

DTXSID7048530
Record name Benoxinate
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Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Oxybuprocaine
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Solubility

42.7 [ug/mL] (The mean of the results at pH 7.4), Very soluble (hydrochloride salt), 5.44e-01 g/L
Record name SID56320722
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4
Record name Oxybuprocaine
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Mechanism of Action

Oxybuprocaine binds to sodium channel and reversibly stabilizes the neuronal membrane which decreases its permeability to sodium ions. Depolarization of the neuronal membrane is inhibited thereby blocking the initiation and conduction of nerve impulses.
Record name Oxybuprocaine
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Product Name

Oxybuprocaine

CAS RN

99-43-4
Record name Oxybuprocaine
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Record name Oxybuprocaine [INN:BAN]
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Record name Oxybuprocaine
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URL https://www.drugbank.ca/drugs/DB00892
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Record name BENOXINATE
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Record name Oxybuprocaine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

216.5 °C
Record name Oxybuprocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00892
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Oxybuprocaine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015029
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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